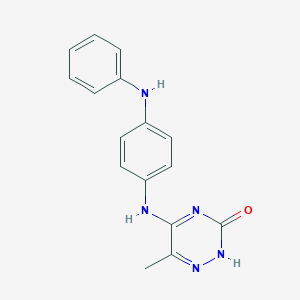
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide, also known as BPTB, is a synthetic compound that has been widely studied for its potential as a therapeutic agent. BPTB belongs to the class of thiazolidinone derivatives, which have been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important for cancer cell growth and survival. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been found to have anti-inflammatory properties. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been found to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been found to be relatively non-toxic to normal cells, which makes it a promising candidate for further development as an anti-cancer agent. However, one limitation of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide. One area of interest is the development of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide, as well as its potential side effects. Another area of interest is the investigation of the mechanism of action of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide, which may lead to the development of more potent and selective derivatives. Finally, the anti-inflammatory and antioxidant properties of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide may have potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide involves the reaction of 3-bromophenyl isocyanate with 4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzoic acid in the presence of a base catalyst. The resulting product is then purified by recrystallization to obtain N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Eigenschaften
Produktname |
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide |
|---|---|
Molekularformel |
C16H12BrClN2O4S |
Molekulargewicht |
443.7 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-4-chloro-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C16H12BrClN2O4S/c17-11-2-1-3-12(9-11)19-16(22)10-4-5-13(18)14(8-10)20-15(21)6-7-25(20,23)24/h1-5,8-9H,6-7H2,(H,19,22) |
InChI-Schlüssel |
RZNAPLYQYIKVFE-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br)Cl |
Kanonische SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propan-2-yl 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254137.png)
![N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B254138.png)
![2-(1,1-dioxothiolan-3-yl)-N'-[2-(4-oxoquinazolin-3-yl)acetyl]acetohydrazide](/img/structure/B254139.png)
![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)

![5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B254147.png)

![6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254150.png)


![5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254153.png)
![4-[3-[3-(dimethylamino)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B254156.png)

